Tasquinimod Exhibits 30- to 60-Fold Superior In Vivo Potency Over Linomide in Prostate Cancer Models
Tasquinimod (ABR-215050) was selected as the lead second-generation compound based on direct head-to-head comparison against the first-generation agent linomide (roquinimex). In vivo screening using the Dunning R-3327 AT-1 rat prostate cancer model and a Matrigel angiogenesis assay in mice demonstrated that tasquinimod is 30- to 60-fold more potent than linomide in inhibiting tumor growth and angiogenesis [1].
| Evidence Dimension | In vivo potency (tumor growth inhibition and anti-angiogenesis) |
|---|---|
| Target Compound Data | Effective at 0.5-1 μM blood/tissue levels |
| Comparator Or Baseline | Linomide (roquinimex) - baseline potency in same assays |
| Quantified Difference | 30- to 60-fold more potent |
| Conditions | Dunning R-3327 AT-1 rat prostate cancer model; Matrigel angiogenesis assay in mice; oral dosing |
Why This Matters
This magnitude of potency gain directly translates to lower required dosing and a superior therapeutic window, making tasquinimod the essential procurement choice over the obsolete linomide for cancer-focused angiogenesis studies.
- [1] Isaacs JT, Pili R, Qian DZ, et al. Identification of ABR-215050 as lead second generation quinoline-3-carboxamide anti-angiogenic agent for the treatment of prostate cancer. The Prostate. 2006;66(16):1768-1778. View Source
